
Guanabenz acetate
Overview
Description
Guanabenz acetate is a centrally acting alpha-2 adrenergic agonist used primarily as an antihypertensive agent. It is known for its ability to reduce high blood pressure by stimulating central alpha-adrenergic receptors, which results in decreased sympathetic outflow from the brain to the peripheral circulatory system . This compound is also being explored for its potential anti-inflammatory properties and its role in treating various pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanabenz acetate is synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine. The reaction involves the formation of a Schiff base, followed by the addition of acetic acid to form the acetate salt .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the following steps:
Condensation Reaction: 2,6-dichlorobenzaldehyde is reacted with aminoguanidine in the presence of a suitable solvent to form the Schiff base.
Formation of Acetate Salt: The Schiff base is then treated with acetic acid to yield this compound.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions involving this compound are also not extensively studied.
Substitution: this compound can participate in substitution reactions, particularly involving the chlorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Antimicrobial Properties
Biofilm Inhibition
Guanabenz acetate has been identified as an effective anti-biofilm agent against Escherichia coli. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The compound inhibits the production of curli and cellulose, two critical components of E. coli biofilms. In a study involving 2,202 FDA-approved non-antibiotic agents, this compound was highlighted for its ability to disrupt biofilm formation, suggesting a potential repurposing for treating chronic infections associated with biofilms .
Hepatic Applications
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
this compound shows promise in the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. It functions as a selective α2-adrenoceptor agonist, which influences hepatic lipid metabolism. Chronic administration has been shown to inhibit lipid accumulation in the liver by reducing lipogenesis and enhancing fatty acid β-oxidation. A phase IIa clinical trial is underway to assess its efficacy in patients with NAFLD/NASH, focusing on reductions in hepatic fat content measured via MRI .
Mechanism of Action
The mechanism involves binding to helicase with zinc finger 2 (Helz2), a transcriptional coregulator that modulates gene expression related to lipid metabolism. By inhibiting Helz2-mediated steatosis, this compound may improve insulin sensitivity and reduce hyperlipidemia .
Metabolic Disorders
Impact on Obesity and Insulin Resistance
In preclinical studies using mouse models, this compound administration resulted in significant improvements in obesity-related metabolic abnormalities. The drug's action led to decreased hepatic lipid levels and enhanced energy expenditure without affecting food intake. This suggests potential applications in managing obesity and related metabolic disorders .
Summary of Research Findings
Case Studies
- Biofilm Inhibition Study : A comprehensive screening identified this compound as a potent inhibitor of E. coli biofilms, showing promise as a therapeutic alternative for chronic infections linked to biofilm formation .
- NAFLD Clinical Trial : A randomized phase IIa study is evaluating the safety and efficacy of this compound in patients with NAFLD/NASH. The primary endpoint is the percentage reduction in liver fat content after 16 weeks of treatment .
- Obesity Research : Research conducted on obese mice indicated that chronic this compound administration significantly reduced liver lipid levels while enhancing energy expenditure, suggesting its utility in treating obesity-related metabolic disorders .
Mechanism of Action
Guanabenz acetate exerts its antihypertensive effects by stimulating central alpha-adrenergic receptors. This stimulation leads to a decrease in sympathetic outflow from the brain to the heart, kidneys, and peripheral vasculature. As a result, there is a reduction in systolic and diastolic blood pressure, as well as a slight slowing of the pulse rate . Chronic administration of this compound also causes a decrease in peripheral vascular resistance .
Comparison with Similar Compounds
Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.
Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.
Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.
Uniqueness of Guanabenz Acetate: this compound is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .
Biological Activity
Guanabenz acetate, an α2-adrenergic receptor agonist, was initially developed as an antihypertensive agent and has been repurposed for various therapeutic applications due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in treating non-alcoholic fatty liver disease (NAFLD), anti-cancer properties, and its role as an anti-biofilm agent.
This compound primarily functions by stimulating α2-adrenergic receptors in the central nervous system, leading to reduced sympathetic outflow and decreased blood pressure. However, recent studies have revealed additional mechanisms:
- Binding to Helz2 : this compound binds with high affinity to helicase with zinc finger 2 (Helz2), a nuclear transcriptional coregulator. This interaction inhibits Helz2-mediated steatosis in the liver, suggesting a potential role in managing metabolic disorders such as NAFLD/NASH by reducing lipid accumulation and enhancing fatty acid β-oxidation .
- Induction of Endoplasmic Reticulum Stress : In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis and autophagy through pathways involving growth arrest and DNA damage-inducible protein 34 .
Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
A recent phase IIa clinical trial investigated the efficacy and safety of this compound in patients with NAFLD/NASH. Key findings include:
- Study Design : The trial enrolled 28 adults with NAFLD/NASH and hypertension. Participants were randomized to receive either 4 mg or 8 mg of this compound for 16 weeks .
- Primary Endpoint : The primary endpoint was the percentage reduction in hepatic fat content, measured via MRI-proton density fat fraction. A significant reduction of at least 3.46% was targeted at the end of the treatment period .
- Results : Preliminary results indicated that chronic administration effectively inhibited lipid accumulation in the liver, improved insulin resistance, and reduced hyperlipidemia .
Parameter | 4 mg Group | 8 mg Group |
---|---|---|
Baseline Hepatic Fat (%) | XX% | XX% |
Post-Treatment Hepatic Fat (%) | YY% | YY% |
Percentage Reduction (%) | ZZ% | ZZ% |
Anti-Cancer Properties
This compound has also been explored for its anti-cancer effects, particularly against HCC:
- Mechanism : The compound reduced cell viability in HCC cells through apoptosis and autophagy, indicating potential as a chemotherapeutic agent .
- Clinical Relevance : Given the rising incidence of HCC globally, this compound's ability to target cancer cells presents a promising avenue for further research.
Anti-Biofilm Activity
Recent studies have highlighted this compound's effectiveness as an anti-biofilm agent against Escherichia coli:
- Biofilm Inhibition : this compound inhibited cellulose and curli amyloid protein production, which are critical components of E. coli biofilms. This suggests its potential utility in preventing biofilm-associated infections in clinical settings .
- Pathway Modulation : The drug altered gene expression related to biofilm formation and stress responses in E. coli, indicating a multifaceted mechanism of action against bacterial colonization .
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the purity and chemical identity of Guanabenz acetate?
Purity analysis involves heavy metal testing via Method 2 (limit ≤10 ppm) and qualitative acetate verification through neutralization with dilute hydrochloric acid . For structural confirmation, techniques like NMR, mass spectrometry, or HPLC are recommended, as described in pharmacopeial standards.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Researchers must wear protective gloves, masks, and eyewear to avoid skin contact or inhalation. Experimental areas should be well-ventilated, and spills managed with inert absorbents. Safety data sheets (SDS) emphasize avoiding ingestion and proper disposal .
Q. What is the primary mechanism of this compound as an α2-adrenergic receptor agonist?
this compound selectively activates α2a, α2b, and α2c adrenergic receptors with pEC50 values of 8.25, 7.01, and ~5, respectively. Receptor binding assays (e.g., radioligand displacement) and in vivo models measuring sympathetic nerve activity are used to validate its mechanism .
Advanced Research Questions
Q. How should researchers design a phase II clinical trial to evaluate this compound for non-alcoholic fatty liver disease (NAFLD)?
A single-center, randomized, open-label study with 4 mg and 8 mg doses administered twice daily for 16 weeks is recommended. Key endpoints include MRI-assessed liver fat reduction, serum lipid profiles (e.g., LDL-C), and insulin resistance markers. Blinded evaluation by independent specialists minimizes bias .
Q. What methodologies can elucidate the dual mechanisms of this compound in metabolic regulation and ER stress induction?
- Metabolic effects: Use obese mouse models to assess hepatic lipid accumulation via Scd1 inhibition and Cpt1a activation. Transcriptomic profiling (RNA-seq) can identify Helz2-mediated pathways .
- ER stress effects: Measure phosphorylation of eIF2α and ATF4 upregulation in hepatocellular carcinoma (HCC) cell lines. Apoptosis and autophagy markers (e.g., caspase-3, LC3-II) validate ER stress-induced cell death .
Q. How can contradictory data on this compound’s dosing efficacy between hypertension and NAFLD be reconciled?
Preclinical data suggest NAFLD requires higher doses (8 mg) to inhibit Helz2, whereas hypertension effects are achieved at 4 mg. Dose-ranging studies in NAFLD patients should prioritize liver-specific endpoints (e.g., MRI-PDFF) while monitoring blood pressure .
Q. What experimental approaches validate this compound’s potential as a repurposed anti-cancer agent?
Primary HCC cell cultures and drug sensitivity assays (e.g., MTT or Annexin V staining) are critical. Mechanistic studies should focus on ER stress markers (GRP78, CHOP) and cell cycle arrest via flow cytometry .
Q. How do researchers address variability in this compound’s receptor selectivity across tissue types?
Tissue-specific pharmacokinetic studies (e.g., microdialysis in CNS vs. liver) and receptor knockout models (α2a-/α2b-/α2c-AR null mice) can isolate target effects. Comparative transcriptomics may reveal off-target interactions .
Q. Methodological Notes
- Quality Control: Use USP reference standards for batch consistency .
- Data Interpretation: Conflicting results between preclinical and clinical studies require meta-analysis of pharmacokinetic/pharmacodynamic (PK/PD) parameters.
- Ethical Compliance: Adhere to SPIRIT guidelines for trial reporting and animal welfare protocols .
Properties
CAS No. |
23256-50-0 |
---|---|
Molecular Formula |
C10H12Cl2N4O2 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |
InChI Key |
MCSPBPXATWBACD-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
Appearance |
White to off-white solid powder. |
Color/Form |
White solid from acetonitrile White to almost white powde |
melting_point |
227-229 °C (decomposition) |
Key on ui other cas no. |
23256-50-0 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5051-62-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.